3-(4-fluorophenyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core. Its structure includes a 4-fluorophenyl group at position 3 and a 3-phenyl-1,2,4-oxadiazole-substituted methyl group at position 4. The fluorine atom enhances metabolic stability and bioavailability, while the oxadiazole moiety contributes to π-π stacking interactions, which are critical for binding to biological targets such as kinases or G-protein-coupled receptors .
Properties
IUPAC Name |
3-(4-fluorophenyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN7O2/c20-13-6-8-14(9-7-13)27-18-16(23-25-27)19(28)26(11-21-18)10-15-22-17(24-29-15)12-4-2-1-3-5-12/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXANTZIOMTANW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a synthetic organic compound that belongs to a class of heterocyclic compounds. Its structural complexity suggests potential biological activities that merit thorough investigation.
Chemical Structure
This compound features a triazolo-pyrimidine core fused with an oxadiazole moiety and a fluorophenyl substituent. The molecular formula is , and its IUPAC name reflects its intricate structure.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in various metabolic pathways.
- Receptor Interaction : The compound could modulate cellular signaling by binding to particular receptors.
- Nucleic Acid Interaction : Potential interactions with DNA or RNA may affect gene expression and replication processes.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:
- A derivative similar to the compound demonstrated cytotoxicity against human cancer cell lines (e.g., MCF-7 and HCT116) with IC50 values indicating significant activity .
- The presence of the oxadiazole ring has been associated with enhanced anticancer properties due to its ability to interact with cellular targets effectively.
2. Anti-inflammatory Properties
Compounds containing oxadiazole and triazole rings have shown promising anti-inflammatory effects:
- Research indicates that derivatives exhibit inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
3. Antimicrobial Activity
The compound's structure suggests possible antimicrobial effects:
- Studies on related compounds have shown activity against various bacterial strains, indicating that this compound may possess similar properties .
Data Tables
| Activity Type | IC50 Value (µM) | Cell Line/Organism | Reference |
|---|---|---|---|
| Anticancer | 27.3 | MCF-7 (breast cancer) | |
| Anti-inflammatory | - | In vitro models | |
| Antimicrobial | - | Various bacterial strains |
Case Studies
- Anticancer Study : A series of compounds based on the triazolo-pyrimidine framework were tested against multiple cancer cell lines. The results indicated that modifications at the phenyl and oxadiazole positions significantly enhanced cytotoxicity compared to unmodified analogs.
- Inflammation Model : In a murine model of inflammation, a related compound showed a reduction in paw edema when administered at varying doses, demonstrating its potential as an anti-inflammatory agent.
Scientific Research Applications
The compound 3-(4-fluorophenyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on current research findings and case studies.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of triazolo-pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that similar compounds could induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Compounds with oxadiazol and triazole moieties have shown promising results against a range of bacterial strains, including multidrug-resistant pathogens. These findings suggest that modifications to the compound could lead to new antibiotics or antimicrobial agents .
Antiviral Effects
There is emerging evidence that compounds containing triazole and oxadiazol rings may exhibit antiviral properties. Studies have reported that these compounds can inhibit viral replication by interfering with viral polymerases or other essential viral proteins . This application is particularly relevant in the context of emerging viral infections.
Neuroprotective Effects
Some studies have suggested that triazolo-pyrimidine derivatives might possess neuroprotective properties. The mechanism may involve antioxidant activity or modulation of neuroinflammatory pathways, making them potential candidates for treating neurodegenerative diseases .
Study 1: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazolo-pyrimidine derivatives, including the target compound. They found that these compounds exhibited IC50 values in the micromolar range against human breast cancer cell lines. The study concluded that further optimization could enhance their efficacy and selectivity .
Study 2: Antimicrobial Evaluation
A comparative study published in Antibiotics evaluated the antimicrobial efficacy of various oxadiazol derivatives against Gram-positive and Gram-negative bacteria. The compound showed notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead structure for developing new antibiotics .
Study 3: Neuroprotection Mechanism
Research published in Neuroscience Letters focused on the neuroprotective effects of triazolo-pyrimidine compounds in models of oxidative stress-induced neuronal damage. The findings indicated that these compounds could significantly reduce neuronal death and improve cell viability under stress conditions, suggesting their therapeutic potential for neurodegenerative disorders .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analysis
- Core Planarity: The triazolopyrimidinone ring system is highly planar in all analogs (max. deviation: 0.021 Å), enabling strong conjugation and electronic delocalization .
- Substituent Effects: Electron-Withdrawing Groups (e.g., F, Cl): Improve metabolic stability and binding affinity. For example, the 4-fluorophenyl group in the target compound reduces oxidative metabolism compared to non-halogenated analogs . Oxadiazole vs. Benzyl Groups: The 3-phenyl-1,2,4-oxadiazole in the target compound enhances π-π interactions compared to 4-methylbenzyl (), which may improve target engagement . Polar Substituents (e.g., methoxy): Compounds with 3,4-dimethoxyphenyl () exhibit higher solubility but reduced membrane permeability due to increased polarity.
Pharmacological Implications
- Lipophilicity : The target compound (logP ~3.5, estimated) is less lipophilic than hexyl-substituted analogs (logP ~4.2, ) but more lipophilic than methoxy-containing derivatives (logP ~2.8, ), balancing solubility and bioavailability.
Key Research Findings
- Crystallographic Data: The triazolopyrimidinone core in analogs like shows dihedral angles of 1.09°–87.74° with substituent rings, suggesting variable spatial orientations that influence protein binding .
- Stability: Fluorinated derivatives (e.g., ) demonstrate superior stability in metabolic assays compared to non-fluorinated counterparts, as seen in related triazolopyrimidinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
